molecular formula C22H28N2O4 B159198 methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate CAS No. 1850-26-6

methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate

Cat. No. B159198
CAS RN: 1850-26-6
M. Wt: 384.5 g/mol
InChI Key: FJLXIOHHAVIQFT-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate, also known as MEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MEPA is a piperidine derivative that has been synthesized through a multistep process and has been found to possess several interesting properties.

Mechanism Of Action

The mechanism of action of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in pain and inflammation.

Biochemical And Physiological Effects

Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been found to have several biochemical and physiological effects. In vitro studies have shown that methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate inhibits the production of prostaglandins and cytokines, which are involved in the inflammatory response. methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate is also relatively non-toxic, making it a safe option for use in animal studies. However, methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has some limitations, including its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate. One area of interest is the development of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate-based drugs for the treatment of pain and inflammation. Another area of interest is the study of the mechanism of action of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of new methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate derivatives may lead to the discovery of compounds with improved properties for use in scientific research.

Synthesis Methods

The synthesis of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate involves several steps starting with the reaction of 1-ethylpiperidin-4-one with acetic anhydride to produce 1-acetyl-3-ethylidenepiperidin-4-one. This intermediate is then reacted with 3-(methoxymethyl)-1H-indole-2-carboxylic acid to produce methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate. The synthesis of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been optimized to improve yield and purity, making it a viable option for scientific research.

Scientific Research Applications

Methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been found to have potential applications in various fields of scientific research. One of the most promising applications of methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate is in the field of medicinal chemistry. methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

CAS RN

1850-26-6

Product Name

methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate

InChI

InChI=1S/C22H28N2O4/c1-5-15-12-24(14(2)25)11-10-16(15)20(22(26)28-4)21-18(13-27-3)17-8-6-7-9-19(17)23-21/h5-9,16,20,23H,10-13H2,1-4H3/b15-5+

InChI Key

FJLXIOHHAVIQFT-PJQLUOCWSA-N

Isomeric SMILES

C/C=C/1\CN(CCC1C(C2=C(C3=CC=CC=C3N2)COC)C(=O)OC)C(=O)C

SMILES

CC=C1CN(CCC1C(C2=C(C3=CC=CC=C3N2)COC)C(=O)OC)C(=O)C

Canonical SMILES

CC=C1CN(CCC1C(C2=C(C3=CC=CC=C3N2)COC)C(=O)OC)C(=O)C

synonyms

α-(1-Acetyl-3-ethylidene-4-piperidyl)-3-(methoxymethyl)-1H-indole-2-acetic acid methyl ester

Origin of Product

United States

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